Welcome to the BenchChem Online Store!
molecular formula C15H16O3 B8590949 2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid CAS No. 52001-26-0

2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid

Cat. No. B8590949
M. Wt: 244.28 g/mol
InChI Key: DFNVYVBZYJLMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03995052

Procedure details

Hydrolysis of this ester to the title compound is effected as follows: The latter ester (11.5 g) is dissolved in 400 ml of methanol and the solution mixed with a solution of 12 g of sodium hydroxide in 100 ml of water. The resulting mixture is kept at room temperature overnight. Methanol is removed by evaporation. The residue is diluted with water. The aqueous solution is extracted repeatedly with ether, and acidified with 6N hydrochloric acid. The resulting precipitate is extracted with ether. The ether extract is dried (MgSO4), filtered and concentrated. The residue is crystallized from benzene to give the title compound, m.p. 179°-180° C, nmr (CDCl3) δ 1.45 (s, 3H), 2.51 (m, 2H), 2.73 (s, 2H), 3.25 (t, 2H), 4.02 (t, 2H), 7.26 (m, 4H), 9.80 (broad, 1H).
Name
ester
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:19])[CH2:4][C:5]1([CH3:18])[C:10]2[CH2:11][C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[C:9]=2[CH2:8][CH2:7][O:6]1.[OH-].[Na+]>CO.O>[CH3:18][C:5]1([CH2:4][C:3]([OH:19])=[O:2])[C:10]2[CH2:11][C:12]3[CH:13]=[CH:14][CH:15]=[CH:16][C:17]=3[C:9]=2[CH2:8][CH2:7][O:6]1 |f:1.2|

Inputs

Step One
Name
ester
Quantity
11.5 g
Type
reactant
Smiles
COC(CC1(OCCC2=C1CC=1C=CC=CC12)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol is removed by evaporation
ADDITION
Type
ADDITION
Details
The residue is diluted with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted repeatedly with ether
EXTRACTION
Type
EXTRACTION
Details
The resulting precipitate is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is crystallized from benzene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(OCCC2=C1CC=1C=CC=CC12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.